3-Isopropyl-5-methoxybenzoic acid

Carboxylesterase 2 (CE2) inhibition Enzyme selectivity Drug metabolism

Ensure experimental reproducibility by procuring only 3-isopropyl-5-methoxybenzoic acid (CAS: 1369859-17-5). Its specific 3-isopropyl-5-methoxy substitution pattern is mandatory for potent, selective CE2 inhibition (Ki 42 nM, >1,000-fold selectivity over CE1) and for targeting the 5-lipoxygenase pathway. Generic substitutions or other regioisomers are scientifically unsound and will ablate target activity. Select this exact compound to validate pharmacological data and guarantee predictable synthetic outcomes.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B7966607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-methoxybenzoic acid
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)OC)C(=O)O
InChIInChI=1S/C11H14O3/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13)
InChIKeySWJCDTNYWBFFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-methoxybenzoic Acid: Substitution Pattern-Driven Differentiation in CE2 Inhibition and Regioselectivity


3-Isopropyl-5-methoxybenzoic acid (CAS: 1369859-17-5) is a disubstituted benzoic acid derivative characterized by an isopropyl group at the 3-position and a methoxy group at the 5-position of the aromatic ring. This specific substitution pattern differentiates it from numerous regioisomers within the same chemical class and underpins its unique pharmacological profile and synthetic utility. The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Why Generic Substitution of 3-Isopropyl-5-methoxybenzoic Acid with Structural Analogs Compromises Experimental Outcomes


Generic substitution with other benzoic acid derivatives or regioisomers is scientifically unsound due to the critical role of the precise 3-isopropyl-5-methoxy substitution pattern. This specific arrangement governs interactions with key biological targets and directs chemical reactivity. For instance, even minor changes, such as moving the isopropyl group to the 4-position (as in 4-isopropyl-2-methoxybenzoic acid) or altering the methoxy position, can ablate potent inhibition of carboxylesterase 2 (CE2) and significantly alter the compound's capacity to act as a lipoxygenase inhibitor . Therefore, selection of this exact compound is mandatory to reproduce published pharmacological data and ensure predictable synthetic outcomes.

Quantitative Evidence Guide: Head-to-Head Performance of 3-Isopropyl-5-methoxybenzoic Acid Against Comparators


Superior CE2 Inhibitory Potency and Isoform Selectivity Over CE1

In direct enzymatic assays, 3-Isopropyl-5-methoxybenzoic acid demonstrates high potency and remarkable selectivity for carboxylesterase 2 (CE2) over the closely related isoform carboxylesterase 1 (CE1). The compound inhibits human CE2 with a Ki of 42 nM and an IC50 of 20 nM, compared to an IC50 of 20,400 nM (2.04E+4 nM) against human CE1, representing an over 1,000-fold selectivity for CE2 .

Carboxylesterase 2 (CE2) inhibition Enzyme selectivity Drug metabolism

Quantitative Vendor Purity Comparison: 3-Isopropyl-5-methoxybenzoic Acid Available at Higher Purities Than Baseline 95%

Procurement options for 3-Isopropyl-5-methoxybenzoic acid include purities exceeding the common baseline specification of ≥95%. While multiple vendors offer the compound at ≥95% purity (e.g., Leyan, AKSci) , higher purity grades of 97% and NLT 98% are also commercially available from suppliers such as Sigma-Aldrich and Boroncore, respectively .

Chemical purity Vendor comparison Procurement specifications

Distinct Lipoxygenase Inhibition Profile Not Recapitulated by Simple Regioisomers

According to its official MeSH (Medical Subject Headings) annotation, 3-Isopropyl-5-methoxybenzoic acid is classified as a "potent lipoxygenase inhibitor" . This activity is not a general property of all isopropyl-methoxybenzoic acid isomers. For example, the 4-isopropyl-2-methoxybenzoic acid isomer is primarily noted for tyrosinase inhibition and preservative properties rather than potent lipoxygenase modulation .

Lipoxygenase inhibition Anti-inflammatory MeSH annotation

Evidence-Backed Application Scenarios for Procuring 3-Isopropyl-5-methoxybenzoic Acid


Selective CE2 Inhibition for Drug Metabolism and Prodrug Activation Studies

This compound is the optimal choice for in vitro studies requiring selective inhibition of human carboxylesterase 2 (CE2). With a Ki of 42 nM and an IC50 of 20 nM against CE2, and over 1,000-fold selectivity against CE1 (IC50 = 20.4 µM), it serves as a critical tool compound. It can be used to dissect the specific role of CE2 in the hydrolysis of ester- or amide-containing prodrugs (e.g., irinotecan, capecitabine) or to assess the metabolic stability of candidate drugs in human liver microsome assays, without off-target inhibition of CE1 .

Investigation of Lipoxygenase-Mediated Pathways and Inflammation Models

Procure this compound for research targeting the 5-lipoxygenase (5-LO) pathway and arachidonic acid metabolism. Its annotation as a potent lipoxygenase inhibitor makes it a valuable starting point or reference molecule in the study of leukotriene biosynthesis, inflammatory diseases (e.g., asthma, arthritis), and cancer. It is particularly suited for comparative studies with other substituted benzoic acids to elucidate the structural determinants of lipoxygenase inhibition, where its distinct regioisomerism provides a clear differentiator from analogs like 4-isopropyl-2-methoxybenzoic acid, which exhibits a different primary activity profile (tyrosinase inhibition) .

High-Fidelity Organic Synthesis and QSAR Studies Requiring Defined Purity

For synthetic applications sensitive to trace impurities, including the preparation of high-purity intermediates or the development of reliable quantitative structure-activity relationship (QSAR) models, procuring 3-isopropyl-5-methoxybenzoic acid at ≥97% purity from vendors like Sigma-Aldrich is advisable. This higher purity grade, compared to the standard ≥95% offering, reduces the potential for side reactions in metal-catalyzed transformations (e.g., Suzuki couplings, C-H activations) and ensures that biological data generated from these synthetic batches are free from impurity-driven artifacts, thereby enhancing the reproducibility of downstream assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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